4-Pentenyl(triphenyl)phosphonium bromide
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Overview
Description
4-Pentenyl(triphenyl)phosphonium bromide is a chemical compound with the molecular formula C23H24BrP and a molecular weight of 411.31 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentenyl(triphenyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-pentenyl bromide. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures . The reaction is as follows:
Ph3P+Br-CH2CH2CH2CH=CH2→Ph3P+CH2CH2CH2CH=CH2Br−
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for larger scales. These methods often use microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-Pentenyl(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Cyclization Reactions: It can be used in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium carbonate, phenylhydrazine, and various solvents such as methylene chloride and acetonitrile . Reaction conditions often involve mild temperatures and specific catalysts to achieve desired products.
Major Products Formed
Major products formed from reactions involving this compound include polysubstituted indolizines and antibacterial/antiviral quaternary polyacrylamides .
Scientific Research Applications
4-Pentenyl(triphenyl)phosphonium bromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Pentenyl(triphenyl)phosphonium bromide involves its ability to act as a nucleophile in substitution reactions. The phosphonium group can stabilize positive charges, making it a versatile intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Butyltriphenylphosphonium bromide
- Triphenyl(propyl)phosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
Uniqueness
4-Pentenyl(triphenyl)phosphonium bromide is unique due to its pentenyl group, which provides additional reactivity and versatility in chemical reactions compared to similar compounds with different alkyl groups .
Properties
Molecular Formula |
C23H25BrP+ |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
pent-4-enyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1; |
InChI Key |
KANICXDUFCDRDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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